ethyl 5-methyl-1,1-dioxo-2-[(phenylcarbamoyl)methyl]-2H-1lambda6,2,6-thiadiazine-4-carboxylate
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Overview
Description
Ethyl 5-methyl-1,1-dioxo-2-[(phenylcarbamoyl)methyl]-2H-1lambda6,2,6-thiadiazine-4-carboxylate is a complex organic compound that belongs to the class of thiadiazines. Thiadiazines are heterocyclic compounds containing a sulfur and nitrogen atom in a six-membered ring. This particular compound is characterized by its unique structure, which includes a phenylcarbamoyl group and an ethyl ester group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 5-methyl-1,1-dioxo-2-[(phenylcarbamoyl)methyl]-2H-1lambda6,2,6-thiadiazine-4-carboxylate typically involves multiple steps. One common method includes the reaction of an aromatic aldehyde with citric acid monohydrate and an amine, followed by the addition of diethyl acetylene dicarboxylate ester. The mixture is then ground using a mortar and pestle, and the progress of the reaction is monitored by thin-layer chromatography (TLC) .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry approaches, such as the use of environmentally friendly solvents and catalysts, are often employed to minimize the environmental impact.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-methyl-1,1-dioxo-2-[(phenylcarbamoyl)methyl]-2H-1lambda6,2,6-thiadiazine-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.
Substitution: Nucleophilic substitution reactions can replace the phenylcarbamoyl group with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiol or amine derivatives.
Scientific Research Applications
Ethyl 5-methyl-1,1-dioxo-2-[(phenylcarbamoyl)methyl]-2H-1lambda6,2,6-thiadiazine-4-carboxylate has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ethyl 5-methyl-1,1-dioxo-2-[(phenylcarbamoyl)methyl]-2H-1lambda6,2,6-thiadiazine-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties .
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-ethyl-5-methyl-1,1-dioxo-2H-1lambda6,2,6-thiadiazine-4-carboxylate: Similar structure but with an ethyl group instead of a phenylcarbamoyl group.
5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid: Contains a pyrazole ring instead of a thiadiazine ring.
Uniqueness
Ethyl 5-methyl-1,1-dioxo-2-[(phenylcarbamoyl)methyl]-2H-1lambda6,2,6-thiadiazine-4-carboxylate is unique due to its specific combination of functional groups and its potential biological activities. Its structure allows for diverse chemical modifications, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C15H17N3O5S |
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Molecular Weight |
351.4 g/mol |
IUPAC Name |
ethyl 2-(2-anilino-2-oxoethyl)-5-methyl-1,1-dioxo-1,2,6-thiadiazine-4-carboxylate |
InChI |
InChI=1S/C15H17N3O5S/c1-3-23-15(20)13-9-18(24(21,22)17-11(13)2)10-14(19)16-12-7-5-4-6-8-12/h4-9H,3,10H2,1-2H3,(H,16,19) |
InChI Key |
PMHBWENIRABRJG-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CN(S(=O)(=O)N=C1C)CC(=O)NC2=CC=CC=C2 |
Origin of Product |
United States |
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